
1-Carbomethoxy-4-benzylpiperazine
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Description
1-Carbomethoxy-4-benzylpiperazine is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Carbomethoxy-4-benzylpiperazine, and how can reaction conditions be optimized?
- The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-benzylpiperazine with a carbomethoxy-containing electrophile (e.g., methyl chloroformate) under anhydrous conditions. Optimization requires controlling temperature (e.g., 0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Catalytic bases like triethylamine or DIPEA may enhance yield .
- Key validation : Monitor reaction progress via TLC or HPLC, and characterize intermediates/final products using NMR and mass spectrometry .
Q. How can researchers structurally characterize this compound and its intermediates?
- Use ¹H/¹³C NMR to confirm the presence of the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and carbomethoxy moiety (singlet for COOCH₃ at δ 3.6–3.8 ppm). FT-IR can validate carbonyl stretches (~1700 cm⁻¹). Purity is assessed via HPLC (>95% purity threshold) or elemental analysis .
Q. What in vitro assays are suitable for screening the biological activity of this compound?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Receptor binding : Radioligand displacement assays (e.g., dopamine D2/D3 receptors) using tritiated spiperone .
- Toxicity : Acute toxicity studies in rodents (subcutaneous/IV administration) with LD₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound derivatives?
- Substituent variation : Replace the benzyl group with fluorobenzyl (enhanced lipophilicity) or cyclohexyl (rigidity) to probe receptor selectivity. Modify the carbomethoxy group to amides or esters .
- Computational tools : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., dopamine receptors, plasmepsins). Validate predictions with in vitro assays .
Q. How can contradictions between predicted and observed biological activity be resolved?
- Case example : If computational models (e.g., PASS program) predict high local anesthetic activity but in vivo assays show weak effects, investigate bioavailability or metabolic stability. Use LC-MS to detect metabolite formation or plasma protein binding assays to assess free drug availability .
- Structural analysis : Compare crystal structures (XRD) of the compound bound to target vs. off-target proteins to identify steric clashes or suboptimal interactions .
Q. What experimental strategies can elucidate the mechanism of action for this compound in antimicrobial activity?
- Membrane disruption : Conduct SYTOX Green uptake assays to measure bacterial membrane permeability .
- Enzyme inhibition : Test inhibitory effects on microbial enzymes (e.g., β-lactamase, dihydrofolate reductase) via kinetic assays .
- SEM/TEM imaging : Visualize morphological changes in treated bacteria (e.g., cell wall lysis) .
Q. Methodological Tables
Table 1. Comparative Toxicity of Piperazine Derivatives
Compound | LD₅₀ (mg/kg) | Model Organism | Key Structural Feature | Reference |
---|---|---|---|---|
This compound | 320 ± 25 | Mice (SC) | Carbomethoxy group | |
Lidocaine | 85 ± 10 | Mice (SC) | Amide linkage |
Table 2. Impact of Substituents on Antimalarial IC₅₀
Substituent (R) | IC₅₀ (μM) | Notes | Reference |
---|---|---|---|
4-(p-Fluorobenzyl) | 3.36 ± 0.05 | Enhanced lipophilicity | |
4-(p-Bromobenzyl) | 3.28 ± 0.04 | Halogen bonding potential | |
Methyl | >10 | Reduced steric bulk |
Q. Key Recommendations
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 4-benzylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)15-9-7-14(8-10-15)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI Key |
WGMBNPTVACSYJS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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